molecular formula C7H14N2 B1601619 1,7-Diazaspiro[4.4]nonane CAS No. 34357-58-9

1,7-Diazaspiro[4.4]nonane

Cat. No.: B1601619
CAS No.: 34357-58-9
M. Wt: 126.2 g/mol
InChI Key: ITFXDMMGMUVIDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Diazaspiro[44]nonane is a heterocyclic compound characterized by a spiro-connected bicyclic structure containing two nitrogen atoms

Mechanism of Action

Target of Action

The primary targets of 1,7-Diazaspiro[4.4]nonane are sigma receptors (SRs) . These receptors, specifically sigma-1 (S1R) and sigma-2 (S2R), are involved in several biological and pathological conditions . S1R is a chaperone protein mainly localized at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER) where it forms a complex with the binding immunoglobulin protein (BiP) .

Mode of Action

Upon activation, S1R dissociates from BiP and moves toward the plasma membrane where it directly interacts with different ion channels and G-protein-coupled receptors . The compounds were evaluated in S1R and S2R binding assays, and modeling studies were carried out to analyze the binding mode .

Biochemical Pathways

The exact biochemical pathways affected by 1,7-Diazaspiro[4It is known that s1r ligands have historically been classified as agonists or antagonists, with agonists favoring oligomerization and antagonists preventing it based on their effects in a variety of in vivo or cellular models .

Pharmacokinetics

The pharmacokinetic properties of 1,7-Diazaspiro[4The compound’s molecular weight is 154167 Da , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

The most notable compounds, such as 4b (AD186, KiS1R = 2.7 nM, KiS2R = 27 nM), 5b (AB21, KiS1R = 13 nM, KiS2R = 102 nM), and 8f (AB10, KiS1R = 10 nM, KiS2R = 165 nM), have been screened for analgesic effects in vivo, and their functional profile was determined through in vivo and in vitro models . Compounds 5b and 8f reached the maximum antiallodynic effect at 20 mg/kg .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,7-Diazaspiro[4It is known that the selective s1r agonist pre-084 completely reversed their action, indicating that the effects are entirely dependent on the s1r antagonism .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Diazaspiro[4.4]nonane can be synthesized through several methods. One common approach involves the cyclization of appropriate diamines with dihaloalkanes under basic conditions. For instance, the reaction of 1,4-diaminobutane with 1,4-dibromobutane in the presence of a base such as sodium hydroxide can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.4]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds .

Scientific Research Applications

1,7-Diazaspiro[4.4]nonane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Diazaspiro[4.4]nonane is unique due to its specific nitrogen positioning and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1,7-diazaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-7(9-4-1)3-5-8-6-7/h8-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFXDMMGMUVIDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60513484
Record name 1,7-Diazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34357-58-9
Record name 1,7-Diazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,7-Diazaspiro[4.4]nonane
Reactant of Route 2
1,7-Diazaspiro[4.4]nonane
Reactant of Route 3
1,7-Diazaspiro[4.4]nonane
Reactant of Route 4
1,7-Diazaspiro[4.4]nonane
Reactant of Route 5
1,7-Diazaspiro[4.4]nonane
Reactant of Route 6
1,7-Diazaspiro[4.4]nonane
Customer
Q & A

Q1: What is the structural significance of the 1,7-Diazaspiro[4.4]nonane scaffold in medicinal chemistry?

A1: The this compound scaffold is a bicyclic structure incorporating a rigid spirocyclic core. This rigidity can be advantageous in drug design, potentially leading to increased selectivity for biological targets and improved pharmacokinetic properties compared to more flexible molecules. [, , ]

Q2: How has the this compound scaffold been utilized in the synthesis of biologically active compounds?

A2: This scaffold serves as a valuable building block for various biologically active compounds. For instance, researchers have synthesized conformationally restricted analogs of the antitumor agents aplidine and tamandarin A, incorporating a this compound-based spirolactam β-turn mimetic. [] Additionally, it has been incorporated into fluoroquinolone antibacterial agents, specifically at the 7-position, leading to potent activity against both Gram-positive and Gram-negative bacteria. []

Q3: Are there different diastereomers of this compound derivatives, and how do they differ in their synthesis and properties?

A3: Yes, this compound derivatives can exist as different diastereomers. A significant development in this area is the diastereodivergent asymmetric Michael addition of cyclic azomethine ylides to nitroalkenes. This reaction, catalyzed by either N,O-ligand/Cu(OAc)2 or N,P-ligand/Cu(OAc)2 systems, allows for selective synthesis of either syn or anti adducts. These adducts can then be further modified, for example, by NaBH4 reduction, to obtain the desired chiral this compound diastereomers. []

Q4: Can you describe an example of a specific synthetic route towards this compound derivatives?

A4: One method involves the spirobisheterocyclization of 5-(methoxycarbonyl)-1H-pyrrole-2,3-diones with enaminoesters. [] Another approach utilizes the reaction of 4,5-diaroyl-1H-pyrrole-2,3-diones with acyclic enamines. [, ] Further functionalization of the resulting this compound core can then be achieved through various chemical transformations.

Q5: Have any crystal structures been determined for this compound derivatives?

A5: Yes, crystal structures have been reported for substituted this compound derivatives, offering valuable insights into the three-dimensional conformation and spatial arrangement of atoms within these molecules. [, , ] This information can be crucial for understanding structure-activity relationships and designing new derivatives with improved properties.

Q6: Are there any existing Structure-Activity Relationship (SAR) studies on this compound derivatives?

A6: While specific SAR studies focusing solely on this compound might be limited, research on related derivatives, such as the fluoroquinolone antibacterials, provides some insights. For instance, N-alkylation of the 2,7-diazaspiro[4.4]nonane substituent at the 7-position of fluoroquinolones significantly enhanced their activity against both Gram-positive and Gram-negative bacteria. [] These findings highlight the importance of substituent modifications on the this compound scaffold for modulating biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.